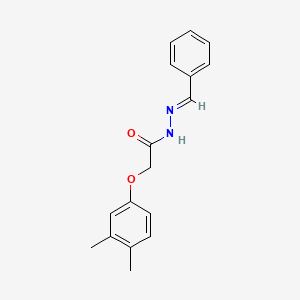

(E)-N'-benzylidene-2-(3,4-dimethylphenoxy)acetohydrazide

Description

Properties

IUPAC Name |

N-[(E)-benzylideneamino]-2-(3,4-dimethylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-13-8-9-16(10-14(13)2)21-12-17(20)19-18-11-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,19,20)/b18-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQMAAFAFCEWTA-WOJGMQOQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-benzylidene-2-(3,4-dimethylphenoxy)acetohydrazide typically involves the condensation reaction between 2-(3,4-dimethylphenoxy)acetohydrazide and benzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the imine bond. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for (E)-N’-benzylidene-2-(3,4-dimethylphenoxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-benzylidene-2-(3,4-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the imine group to an amine, yielding the corresponding hydrazine derivative.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxidized derivatives, such as N’-benzylidene-2-(3,4-dimethylphenoxy)acetohydrazide oxides.

Reduction: Reduced derivatives, such as N’-benzyl-2-(3,4-dimethylphenoxy)acetohydrazine.

Substitution: Substituted derivatives, such as N’-benzylidene-2-(3,4-dimethylphenoxy)acetohydrazide with various alkyl or aryl groups.

Scientific Research Applications

Antibacterial Activity

Numerous studies have reported that (E)-N'-benzylidene-2-(3,4-dimethylphenoxy)acetohydrazide exhibits antibacterial properties against various strains of bacteria. For instance:

- In a study published in Brazilian Journal of Pharmaceutical Sciences, derivatives of acetohydrazides were synthesized and tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed significant inhibition zones, suggesting potent antibacterial effects .

- Another research highlighted that compounds with similar structures demonstrated substantial activity against resistant bacterial strains, making them candidates for further development .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes:

- Research indicates that this compound can act as an inhibitor of lipoxygenase, an enzyme involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

- Inhibition studies have shown that modifications to the hydrazone structure can enhance enzyme inhibitory activity, leading to more effective therapeutic agents .

Case Studies

-

Antibacterial Efficacy Study :

- A comprehensive study assessed various acetohydrazide derivatives for their antibacterial efficacy. The findings revealed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Enzyme Inhibition Profile :

Mechanism of Action

The mechanism of action of (E)-N’-benzylidene-2-(3,4-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazide moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the benzylidene group can engage in π-π interactions with aromatic residues in protein binding sites, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Physicochemical Comparison of Selected Acetohydrazide Derivatives

Anticancer Activity

- EGFR inhibition: Compound 237 (), a pyrazolo[3,4-d]pyrimidinyl derivative, showed an IC50 of 0.186 µM against EGFR, outperforming erlotinib (0.03 µM) . The 3,4-dimethylphenoxy group in the target compound may similarly enhance kinase binding.

- Apoptosis induction : Analogs like 235 () demonstrated apoptosis via flow cytometry, correlating with substituent electronic profiles .

Table 2: IC50 Values of Selected Analogous Compounds

| Compound | Substituents | IC50 (µM) | Target | Reference |

|---|---|---|---|---|

| C11 | 3-methylbenzylidene | 3.10 | Small-cell lung | |

| C14 | 5-bromo-2-oxoindolin-3-ylidene | 0.69 | Small-cell lung | |

| 237 | Pyrazolo[3,4-d]pyrimidinyl | 0.186 | EGFR |

Antimicrobial Activity

Compound 8a (), featuring a 2,4-dimethylphenoxy group, exhibited moderate antibacterial activity, suggesting that alkyl substituents may enhance membrane disruption .

Computational and Docking Insights

- Molecular docking: Derivatives like (E)-N'-(3,4-dimethoxybenzylidene)-2-(quinazolin-4-yloxy)acetohydrazide () were docked into VEGFR2, highlighting the role of methoxy groups in hydrogen bonding . The 3,4-dimethylphenoxy group in the target compound may similarly engage hydrophobic pockets.

Biological Activity

(E)-N'-benzylidene-2-(3,4-dimethylphenoxy)acetohydrazide, a compound with the CAS number 290839-69-9, belongs to a class of organic compounds known as hydrazides. This compound exhibits a range of biological activities that have garnered interest in medicinal chemistry and related fields. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The biological activity of this compound has been primarily investigated for its potential antimicrobial , anticancer , and anti-inflammatory properties. Its unique structural features, including the benzylidene and 3,4-dimethylphenoxy groups, contribute to its reactivity and biological effects.

Target Interactions

Although specific targets for this compound are not well-defined, it is hypothesized that its mechanism may involve interactions similar to those observed in indole derivatives. These interactions can include:

- Hydrogen bonding

- π-π stacking

- Van der Waals forces

These interactions suggest that the compound may influence various biochemical pathways associated with inflammation and cell proliferation.

Biochemical Pathways

Research indicates that derivatives of this compound may impact several pathways critical to disease processes:

- Anticancer Activity : Indole derivatives have shown efficacy in inhibiting tumor growth through mechanisms such as apoptosis induction and modulation of signaling pathways like VEGF and MAPK.

- Antimicrobial Activity : The compound has demonstrated potential against various microbial strains, indicating its utility in treating infections.

Case Studies and Experimental Data

-

Anticancer Studies :

- In vitro studies have shown that related compounds with similar structures exhibit significant cytotoxicity against cancer cell lines such as HepG2 (hepatocellular carcinoma), with IC50 values lower than standard chemotherapeutics like Doxorubicin .

- A study highlighted that compounds bearing phenoxy moieties can effectively inhibit cancer cell proliferation by inducing apoptosis through upregulation of pro-apoptotic proteins .

-

Antimicrobial Studies :

- Preliminary antibacterial assays indicated that this compound exhibited notable activity against Gram-positive bacteria, showcasing its potential as a therapeutic agent .

- Enzyme inhibition studies revealed that the compound could inhibit key enzymes involved in bacterial metabolism, further supporting its antimicrobial properties .

Comparative Analysis

To better understand the efficacy of this compound compared to similar compounds, the following table summarizes key findings:

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Anticancer | < 0.79 | Superior activity compared to Doxorubicin |

| N'-benzylidene-2-(4-methylphenoxy)acetohydrazide | Anticancer | 1.25 | Less effective than the target compound |

| 2-(3,4-Dimethylphenoxy)acetohydrazide | Antibacterial | 10.25 | Shows moderate antibacterial activity |

Q & A

Basic Research Question

- X-ray crystallography : Resolves stereochemistry (e.g., E-configuration of the azomethine bond) and intramolecular hydrogen bonds (e.g., O–H···O interactions) .

- NMR spectroscopy : Confirms hydrazide proton signals (δ 10.2–11.5 ppm for N–H) and aromatic substituents .

- Mass spectrometry : Validates molecular ion peaks (e.g., m/z 325.14 for C₁₇H₁₇N₂O₃⁺) and fragmentation patterns .

How can researchers design biological assays to evaluate the anticancer potential of this compound?

Basic Research Question

- Cell line selection : Use NSCLC (A549), breast cancer (MCF-7), or leukemia (HL-60) lines, as hydrazides show activity against these .

- Dose-response curves : Measure IC₅₀ values via MTT assays (e.g., IC₅₀ = 0.69–4.24 µM for tetrahydroquinoline analogs) .

- Control compounds : Include 5-fluorouracil (IC₅₀ = 0.60 µM) for benchmarking .

What structural modifications enhance the compound's bioactivity, and how are SAR studies conducted?

Advanced Research Question

- Substituent optimization :

- Methodology :

How does the crystal structure of this compound influence its pharmacological activity?

Advanced Research Question

- Planarity : Near-planar conformation (dihedral angle = 5.40° between aryl and hydrazide planes) improves membrane permeability .

- Hydrogen bonding : Intramolecular O–H···O bonds stabilize the E-isomer, critical for target binding .

- Packing interactions : Intermolecular H-bonds (e.g., N–H···O) enhance crystallinity, aiding in formulation .

What strategies resolve contradictions in IC₅₀ values across different studies?

Advanced Research Question

- Standardize assay protocols : Use identical cell lines (e.g., MCF-7 vs. MDA-MB-231) and incubation times .

- Validate purity : HPLC (>95% purity) minimizes false positives from impurities .

- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to compare datasets (e.g., p < 0.05 for 237 vs. erlotinib) .

How can computational methods complement experimental data in studying this compound?

Advanced Research Question

- Molecular dynamics simulations : Predict stability of hydrazide-protein complexes (e.g., EGFR kinase domain) .

- DFT calculations : Calculate lattice energies to correlate crystallographic data with solubility .

- QSAR models : Use logP and polar surface area to optimize bioavailability (e.g., target logP = 2.5–3.5) .

What mechanistic insights explain the compound's role in oxidative coupling reactions?

Advanced Research Question

- N–S/S–S bond formation : React with S₈ under Ag₂CO₃ catalysis (80°C, 3 hours) to form disulfides (52–68% yield) .

- Kinetic control : Shorter reaction times (2–4 hours) favor monomeric products, while longer times (6–12 hours) promote oligomers .

- Substituent effects : Electron-donating groups (e.g., –OMe) improve yield, while –NO₂ groups inhibit reactivity .

How do researchers address stability challenges during synthesis and storage?

Basic Research Question

- Light sensitivity : Store in amber vials at –20°C to prevent E→Z isomerization .

- Moisture control : Use anhydrous solvents and molecular sieves during synthesis .

- Degradation analysis : Monitor via TLC (hexane:EtOAc = 8:2) and IR (loss of N–H stretch at 3300 cm⁻¹) .

What green chemistry approaches are applicable to synthesizing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.